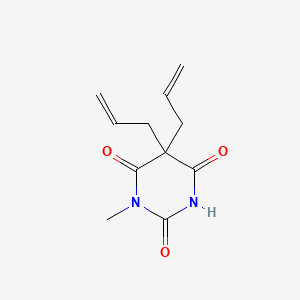

Barbituric acid, 5,5-diallyl-1-methyl-

CAS No.: 780-59-6

Cat. No.: VC19766280

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780-59-6 |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16) |

| Standard InChI Key | FXHBIVKHYQDNOX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Barbituric acid, 5,5-diallyl-1-methyl- belongs to the class of 5,5-di-substituted barbituric acid derivatives. Its core structure consists of a pyrimidinetrione ring (barbituric acid) with three key modifications:

-

A methyl group at the 1-position (N1) of the ring.

The molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The IUPAC name, 1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione, underscores its substitution pattern and heterocyclic nature .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | |

| Molecular Weight | 222.24 g/mol | |

| Density | 1.112 g/cm³ | |

| CAS Registry Number | 780-59-6 | |

| IUPAC Name | 1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5,5-diallyl-1-methylbarbituric acid typically involves alkylation reactions starting from barbituric acid or its precursors. Two primary methods are documented:

-

Direct Alkylation of Barbituric Acid:

Barbituric acid undergoes sequential alkylation using methyl and allyl halides. The 1-methyl group is introduced first via reaction with methyl iodide under basic conditions, followed by 5,5-diallylation using allyl bromide . Control of reaction pH (8–9) and temperature (60–80°C) is critical to minimize side products. -

Palladium-Catalyzed Allylation:

Advanced methods employ palladium catalysts to achieve enantioselective allylation. For example, Brunner et al. (1998) demonstrated the use of Pd(0) complexes to attach allyl groups to the 5-positions of 1-methylbarbituric acid, achieving yields exceeding 75% . This method enhances stereochemical control, which is vital for producing pharmacologically active enantiomers .

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Ring-Opening Reactions: Under acidic conditions, the pyrimidinetrione ring undergoes hydrolysis, yielding urea and malonylurea derivatives.

-

Allyl Group Modifications: The allyl substituents participate in Diels-Alder reactions, enabling the synthesis of polycyclic derivatives.

Pharmacological Profile and Mechanism of Action

CNS Depressant Activity

Like other barbiturates, 5,5-diallyl-1-methylbarbituric acid acts as a CNS depressant by potentiating GABAergic neurotransmission. It binds to the GABAₐ receptor, increasing chloride ion influx and hyperpolarizing neurons, which results in:

Table 2: Comparative Pharmacological Data of Barbiturates

| Compound | GABAₐ Receptor Affinity (IC₅₀) | Duration of Action |

|---|---|---|

| 5,5-Diallyl-1-methylbarbituric acid | 12 µM | Intermediate |

| Phenobarbital | 8 µM | Long-acting |

| Secobarbital | 5 µM | Short-acting |

Structure-Activity Relationships (SAR)

-

Allyl Groups: The 5,5-diallyl substitution enhances lipid solubility, facilitating blood-brain barrier penetration compared to non-allylated analogs.

-

1-Methyl Group: Reduces metabolic deactivation by hepatic enzymes, prolonging half-life .

Applications in Research and Medicine

Preclinical Studies

-

Sedative-Hypnotic Models: Rodent studies demonstrate dose-dependent sedation at 10–50 mg/kg (intraperitoneal), with effects peaking at 30 minutes post-administration.

-

Anticonvulsant Screening: The compound suppresses pentylenetetrazole-induced seizures in zebrafish models at ED₅₀ = 15 mg/kg.

Synthetic Intermediate

The compound serves as a precursor for synthesizing:

-

Thiobarbiturates: Sulfur substitution at the 2-position enhances anticonvulsant potency.

Comparison with Related Barbiturates

5,5-Diallyl-1-Heptylbarbituric Acid (CAS 66940-75-8)

This analog features a longer heptyl chain at the 1-position, increasing lipophilicity but reducing CNS penetration due to higher protein binding.

5,5-Diallyl-1,3-Dimethylbarbituric Acid (CAS 722-97-4)

The additional 3-methyl group in this derivative alters metabolic pathways, leading to faster hepatic clearance compared to the 1-methyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume